molecular formula C22H22ClN3O5S B11056029 3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11056029
M. Wt: 475.9 g/mol
InChI Key: YCNRFDWDYSDISS-UHFFFAOYSA-N
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Description

3-({1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}AMINO)-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with a methoxyphenyl group and a piperidylamino group, which is further substituted with a chlorophenylsulfonyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}AMINO)-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution, where the pyrrole core is reacted with a methoxyphenyl halide in the presence of a base.

    Attachment of the Piperidylamino Group: This is typically done through nucleophilic substitution, where the pyrrole intermediate reacts with a piperidylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}AMINO)-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, and catalysts like palladium or copper in various solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 3-({1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}AMINO)-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}AMINO)-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O5S

Molecular Weight

475.9 g/mol

IUPAC Name

3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H22ClN3O5S/c1-31-18-6-4-17(5-7-18)26-21(27)14-20(22(26)28)24-16-10-12-25(13-11-16)32(29,30)19-8-2-15(23)3-9-19/h2-9,14,16,24H,10-13H2,1H3

InChI Key

YCNRFDWDYSDISS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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